molecular formula C5H6BrN3O3 B1381668 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1858257-25-6

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1381668
CAS RN: 1858257-25-6
M. Wt: 236.02 g/mol
InChI Key: NEVQASXIHLKMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid (5-BrMMT) is a synthetic organic compound that has been extensively studied in the last few decades. It has become an important tool in the fields of medicinal chemistry, biochemistry, and materials science. 5-BrMMT is a versatile molecule that has been used for a variety of applications, from drug synthesis to materials fabrication.

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylic acid and its derivatives are frequently used in chemical synthesis. For instance, compounds with similar structures have been synthesized for their potential anticancer properties (Bekircan et al., 2008), and for crystal structure studies (Anuradha et al., 2014). The synthesis of similar compounds has been explored for their antifungal properties as well (Holla et al., 1996).

Applications in Biological Research

  • Derivatives of triazole compounds, including those similar to this compound, have been investigated for their potential as anticancer agents. A study synthesized and evaluated some new derivatives for their activity against various cancer types, highlighting their potential in cancer research (Bekircan et al., 2008).

Pharmaceutical and Medicinal Chemistry

  • Similar compounds are often investigated in medicinal chemistry for the development of new pharmaceuticals. For instance, compounds with the triazole core structure have been studied for their antimicrobial properties, which can contribute to the development of new antibacterial and antifungal drugs (Sanjeeva et al., 2021).

Crystallography and Material Science

  • The crystal structure of compounds similar to this compound has been investigated, providing insights into the properties of such compounds for potential use in material sciences (Anuradha et al., 2014).

properties

IUPAC Name

5-bromo-1-(methoxymethyl)-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O3/c1-12-2-9-5(6)7-3(8-9)4(10)11/h2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVQASXIHLKMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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